molecular formula C19H19N5O5 B11288486 N-(4-acetamidophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

N-(4-acetamidophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B11288486
M. Wt: 397.4 g/mol
InChI Key: KOCVMRLHRYRSHN-UHFFFAOYSA-N
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Description

N-(4-ACETAMIDOPHENYL)-2-{5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE is a complex organic compound that belongs to the class of pyridopyrimidines. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETAMIDOPHENYL)-2-{5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 4-acetamidophenyl acetic acid with 5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-3-carboxylic acid under specific conditions, such as the presence of a dehydrating agent like thionyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETAMIDOPHENYL)-2-{5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-ACETAMIDOPHENYL)-2-{5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and repair, ultimately resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ACETAMIDOPHENYL)-2-{5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and acetamidophenyl groups contribute to its high affinity for certain enzyme targets, making it a potent inhibitor .

Properties

Molecular Formula

C19H19N5O5

Molecular Weight

397.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C19H19N5O5/c1-11(25)21-12-4-6-13(7-5-12)22-15(26)10-24-18(27)16-14(29-3)8-9-20-17(16)23(2)19(24)28/h4-9H,10H2,1-3H3,(H,21,25)(H,22,26)

InChI Key

KOCVMRLHRYRSHN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=CN=C3N(C2=O)C)OC

Origin of Product

United States

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